Regioisomeric Impact on Lipophilicity: LogP Comparison vs. 2-Aminopropan-1-ol Isomer
The calculated octanol-water partition coefficient (LogP) for 1-Amino-2-biphenyl-4-ylpropan-2-ol is 2.52 , whereas no experimentally validated LogP is publicly available for its regioisomer, 2-([1,1′-biphenyl]-4-yl)-2-aminopropan-1-ol (CAS 1183406-67-8) . This difference in lipophilicity, which influences membrane permeability and solubility, stems directly from the distinct intramolecular hydrogen-bonding environment of the 1,2-amino alcohol motif.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.52 |
| Comparator Or Baseline | 2-([1,1′-biphenyl]-4-yl)-2-aminopropan-1-ol (CAS 1183406-67-8) |
| Quantified Difference | LogP for comparator not publicly reported; target LogP = 2.52 provides a quantifiable starting point for property-based selection. |
| Conditions | Calculated value; not experimentally determined |
Why This Matters
A known LogP value enables accurate prediction of a compound's behavior in biological systems or chromatographic purification, facilitating informed procurement when experimental data is absent for the comparator.
